

reconstituting lyophilized Huwentoxin-IV powder for experiments

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Application Notes and Protocols for Huwentoxin-IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized **Huwentoxin-IV** (HWTX-IV) powder. **Huwentoxin-IV** is a potent and selective neurotoxin that blocks tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.7 subtype, making it a valuable tool for pain research and drug development.[1][2][3]

Product Information and Storage

- Source: **Huwentoxin-IV** is a 35-amino acid peptide originally isolated from the venom of the Chinese bird spider Cyriopagopus schmidti (formerly known as Selenocosmia huwena).[2][3] [4]
- Appearance: Lyophilized white powder.[5]
- Storage: Lyophilized HWTX-IV should be stored at -20°C or colder in a sealed container with a desiccant, where it can remain stable for an extended period.[5][6] Upon reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid multiple freeze-thaw cycles.[6]



Reconstitution of Lyophilized Huwentoxin-IV

This protocol provides a general guideline for the reconstitution of lyophilized HWTX-IV. It is crucial to handle the peptide under sterile conditions to prevent contamination.

Materials:

- Vial of lyophilized Huwentoxin-IV
- Sterile, high-purity, deionized water or a suitable buffer (e.g., Phosphate-Buffered Saline -PBS)
- Sterile, low-protein-binding polypropylene microcentrifuge tubes
- Calibrated micropipettes with sterile, low-retention tips

Protocol:

- Equilibration: Before opening, allow the vial of lyophilized HWTX-IV to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.[7]
- Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[7]
- Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the target concentration. For a stock solution, a concentration of 1 mM is often used.[6]
- Dissolution: Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing, as this can cause the peptide to denature or aggregate.[7][8] Ensure the solution is clear and free of particulates.[6]
- Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted HWTX-IV into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes. Store the aliquots at -20°C.[6]



Quantitative Data: Inhibitory Potency of Huwentoxin-IV

Huwentoxin-IV exhibits high affinity and selectivity for various voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Channel Subtype	Cell Line/Neuron Type	IC50 (nM)	Reference
hNaV1.7	HEK293 cells	~26	[2][9]
rNaV1.2	HEK293 cells	150	[2][5]
rNaV1.3	HEK293 cells	338	[2][5]
rNaV1.4	HEK293 cells	>10,000	[2][5]
hNaV1.5	HEK293 cells	>10,000	[2][5]
TTX-S Na+ Channels	Rat Dorsal Root Ganglion (DRG) Neurons	30	[2][3]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol describes the use of HWTX-IV to block NaV1.7 channels in a whole-cell patch-clamp configuration.

Materials:

- HEK293 cells stably expressing human NaV1.7 channels
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

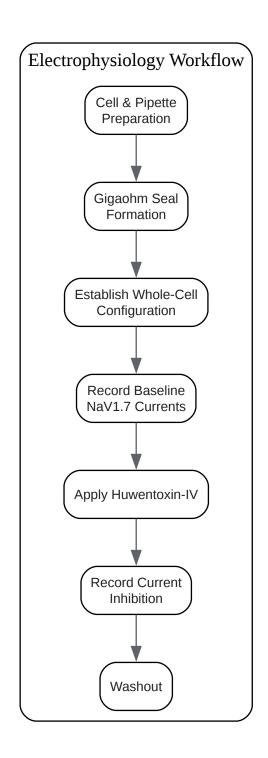


- Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH adjusted to 7.4 with NaOH)
- Intracellular (pipette) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH)
- Reconstituted Huwentoxin-IV stock solution
- Perfusion system

Protocol:

- Cell Preparation: Plate HEK293 cells expressing hNaV1.7 onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (seal resistance > 1 G Ω).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
- Current Recordings: Hold the cell at a holding potential of -100 mV. Elicit NaV1.7 currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
- **Huwentoxin-IV** Application: After obtaining a stable baseline recording, apply HWTX-IV at the desired concentration (e.g., 30 nM) via the perfusion system.
- Data Acquisition: Record the inhibition of the NaV1.7 current by HWTX-IV. The effect is typically observed within a few minutes.
- Washout: To test for reversibility, perfuse the chamber with the HWTX-IV-free extracellular solution.





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Experimental workflow for patch-clamp analysis.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons



This protocol outlines a method to assess the effect of HWTX-IV on depolarization-induced calcium influx in primary sensory neurons.

Materials:

- Primary dorsal root ganglion (DRG) neurons cultured on glass-bottom dishes
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
- High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)
- Reconstituted **Huwentoxin-IV** stock solution
- Fluorescence microscope with a calcium imaging system

Protocol:

- Cell Culture: Isolate and culture DRG neurons from rodents according to standard protocols.
- · Dye Loading:
 - Prepare a loading solution of 2-5 μM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
 - Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.
 - Wash the cells three times with fresh HBSS to remove excess dye and allow for deesterification for at least 20 minutes.
- Baseline Imaging:
 - Place the dish on the microscope stage and acquire a stable baseline fluorescence recording.
- Huwentoxin-IV Incubation:

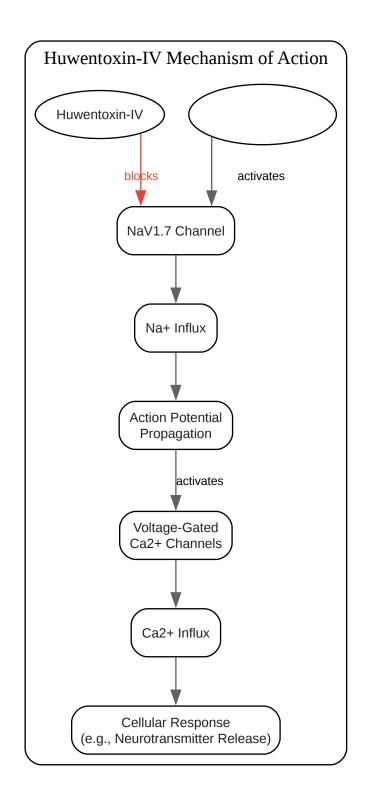
Methodological & Application





- Add HWTX-IV to the imaging buffer at the desired final concentration (e.g., 100 nM) and incubate for 5-10 minutes.
- · Stimulation and Recording:
 - Perfuse the cells with the High K+ stimulation buffer to induce depolarization and subsequent calcium influx.
 - Record the change in fluorescence intensity over time.
- Data Analysis:
 - Measure the peak fluorescence intensity in response to High K+ stimulation in both control (no toxin) and HWTX-IV-treated cells. A reduction in the fluorescence peak in the presence of HWTX-IV indicates inhibition of voltage-gated channels.





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